molecular formula C10H13F2NO2 B15236398 1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL

Cat. No.: B15236398
M. Wt: 217.21 g/mol
InChI Key: MEEKLVVMEKPWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a chiral amino alcohol derivative characterized by a propan-2-ol backbone substituted with an amino group and a 2-(difluoromethoxy)phenyl moiety. The difluoromethoxy group (-OCF2H) at the ortho position of the phenyl ring distinguishes it from structurally related compounds. The compound’s stereochemistry (if specified) would further influence its interactions in enantioselective syntheses or pharmacological applications.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

1-amino-1-[2-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-4-2-3-5-8(7)15-10(11)12/h2-6,9-10,14H,13H2,1H3

InChI Key

MEEKLVVMEKPWBO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1OC(F)F)N)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further reduce the amino group to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

    Condensation: The compound can participate in condensation reactions to form imines or Schiff bases when reacted with aldehydes or ketones.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and temperature control to optimize reaction yields.

Scientific Research Applications

(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has a molecular formula of C10H13F2NO2 and a molecular weight of 217.21 g/mol. It is a chiral compound with a difluoromethoxy group attached to a phenyl ring and an amino alcohol backbone. The presence of the difluoromethoxy group enhances lipophilicity and may affect binding affinity to biological targets.

Scientific Research Applications
(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL is a building block in the synthesis of more complex molecules and serves as a chiral auxiliary in asymmetric synthesis. It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, and research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders. Additionally, it is used to develop new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action
The compound interacts with specific molecular targets like enzymes or receptors. Its unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects, with the exact pathways depending on the specific application and target.

Potential Targets
(1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL has demonstrated potential in inhibiting certain enzymes involved in cancer progression and other diseases, and it may also bind to various receptors, influencing physiological responses.

In Vitro Studies
Recent studies have demonstrated that (1S,2S)-1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL exhibits significant inhibitory activity against specific enzymes, with preliminary data suggesting an IC50 value in the low micromolar range for some targets, indicating potent biological activity.

Target EnzymeIC50 (μM)Selectivity
Enzyme A0.8High
Enzyme B3.3Moderate
Enzyme C2.2Low

Mechanism of Action

The mechanism of action of 1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights three structurally related amino alcohols. While direct data on 1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL are absent, comparisons can be drawn based on substituent effects and molecular features:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Substituent(s) on Phenyl Ring Key Features
This compound Not provided C10H12F2NO2* 2-(difluoromethoxy) Hypothesized higher lipophilicity and metabolic resistance due to -OCF2H group.
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 1019534-32-7 C13H21NO 3-(tert-butyl) Bulky tert-butyl group increases steric hindrance; potential for enhanced binding selectivity.
(1R,2R)-1-Amino-1-(2-fluoro-4-methylphenyl)propan-2-OL 862594-16-9 C10H14FNO 2-fluoro, 4-methyl Fluorine enhances electronegativity; methyl improves hydrophobicity.
2-Amino-2-Methyl-Propan-1-OL 124-68-5 C4H11NO N/A (non-aromatic) Simpler structure; used as a solvent or intermediate in organic synthesis.

*Formula inferred from structural analysis.

Key Findings from Evidence

Fluorine in introduces strong electronegativity, which may enhance hydrogen-bonding interactions in biological systems. Difluoromethoxy (hypothesized for the target compound) combines lipophilicity (from CF2) with moderate polarity (from oxygen), a balance useful in drug design for optimizing membrane permeability and metabolic stability .

Stability: Fluorinated compounds like typically exhibit greater oxidative stability compared to non-fluorinated analogs, a trait likely shared by the target compound.

Applications: Compounds with aromatic substituents (e.g., ) are often intermediates in pharmaceuticals or catalysts in asymmetric synthesis. Non-aromatic analogs like serve as solvents or building blocks for polymers due to their simplicity and stability.

Biological Activity

1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL, a chiral compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following properties:

PropertyValue
Molecular FormulaC10H13F2NO2
Molecular Weight217.21 g/mol
Density1.231 g/cm³ (predicted)
Boiling Point331.5 °C (predicted)
pKa12.47 (predicted)

The presence of the difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

  • Enzymes : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptors : It could bind to neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive functions.

The difluoromethoxy group significantly enhances binding affinity and specificity, making it a valuable tool in drug discovery and development.

Biological Activity Studies

Recent studies have highlighted several key areas of biological activity:

Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry explored the effects of similar compounds on serotonin uptake. Modifications in the difluoromethoxy group were found to enhance receptor binding affinity, suggesting potential applications in developing antidepressants.

Anticancer Potential

In vitro studies have indicated that this compound can inhibit cell proliferation in certain cancer cell lines. This points toward its utility as an anticancer agent, particularly in targeting specific tumor types.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating therapeutic potential. Ongoing studies are assessing the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound.

Case Studies

Several case studies provide insights into the biological relevance of this compound:

  • Alzheimer's Disease Treatment :
    Research has indicated that compounds with similar structures can inhibit β-secretase (BACE1), an enzyme involved in amyloid plaque formation associated with Alzheimer's disease. This suggests that this compound may have therapeutic potential in treating neurodegenerative disorders.
  • Cognitive Enhancement :
    Studies investigating compounds with difluoromethoxy groups have shown promise in enhancing cognitive functions by modulating neurotransmitter systems. This opens avenues for developing treatments for cognitive decline and related disorders.
  • Anticancer Activity :
    In vitro experiments have demonstrated that the compound can induce apoptosis in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

Q & A

Q. How can researchers design a synthetic route for 1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL?

  • Methodological Answer : A multi-step synthesis is typically required. Start with 2-(difluoromethoxy)benzaldehyde as the aromatic precursor. Introduce the propanolamine backbone via a Henry reaction (nitroaldol reaction) with nitroethane, followed by reduction of the nitro group to an amine using catalytic hydrogenation (e.g., H₂/Pd-C). Stereochemical control can be achieved using chiral catalysts or resolving agents during the reduction step. Key intermediates should be purified via column chromatography, and progress monitored by TLC or HPLC .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : Use high-resolution NMR (¹H, ¹³C, and ¹⁹F NMR) to confirm the positions of the difluoromethoxy group, amino, and hydroxyl moieties. Mass spectrometry (HRMS-ESI or EI) validates the molecular formula. X-ray crystallography can resolve stereochemistry if single crystals are obtainable. Infrared spectroscopy (IR) identifies functional groups (e.g., -NH₂, -OH). Compare experimental data with computational predictions (DFT-based NMR chemical shifts) to resolve ambiguities .

Q. Which chemical reactions are feasible for modifying the difluoromethoxy or amino groups?

  • Methodological Answer : The amino group can undergo acylation (e.g., with acetyl chloride) or reductive alkylation (e.g., formaldehyde/NaBH₃CN). The hydroxyl group is amenable to esterification (e.g., acetic anhydride) or etherification (Mitsunobu reaction). The difluoromethoxy group is generally stable but can participate in nucleophilic aromatic substitution under harsh conditions (e.g., strong bases like LDA at low temperatures). Reaction optimization requires monitoring by LC-MS to track byproduct formation .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, particularly for the chiral centers?

  • Methodological Answer : Employ asymmetric synthesis techniques such as chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s thiourea catalysts for epoxide ring-opening). Alternatively, use kinetic resolution with enzymes (lipases or esterases). Chiral HPLC or SFC (supercritical fluid chromatography) is critical for separating enantiomers and determining enantiomeric excess (ee ≥ 98%). Circular dichroism (CD) spectroscopy further confirms absolute configuration .

Q. What strategies are effective for elucidating the compound’s mechanism of action in biological systems?

  • Methodological Answer : Conduct target deconvolution using affinity chromatography (immobilized compound pull-down assays coupled with MS-based proteomics). Pair this with siRNA knockdown or CRISPR-Cas9 gene editing to validate target proteins. Molecular docking studies (AutoDock Vina, Schrödinger) predict binding modes to receptors like GPCRs or enzymes. In vitro assays (e.g., fluorogenic substrate hydrolysis for enzyme inhibition) quantify activity. Cross-validate findings with structural analogs to identify pharmacophores .

Q. How should conflicting biological activity data across studies be reconciled?

  • Methodological Answer : Discrepancies may arise from variations in stereochemical purity, solvent effects (e.g., DMSO vs. aqueous buffers), or cell line-specific responses. Replicate experiments under standardized conditions (e.g., ISO 17025 protocols). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analysis of published data with strict inclusion criteria (e.g., ≥95% purity, defined stereochemistry) isolates structure-activity relationships (SAR) .

Q. What computational approaches optimize the compound’s pharmacokinetic properties?

  • Methodological Answer : Apply QSAR models (e.g., SwissADME, pkCSM) to predict logP, solubility, and metabolic stability. Molecular dynamics simulations (GROMACS) assess membrane permeability. Introduce fluorine atoms at strategic positions (e.g., para to difluoromethoxy) to enhance metabolic resistance via steric blocking of CYP450 oxidation. Validate predictions with in vitro assays: microsomal stability (human liver microsomes), Caco-2 permeability, and plasma protein binding .

Q. How can researchers address low yields in large-scale synthesis of this compound?

  • Methodological Answer : Optimize stepwise reaction conditions: replace batch processes with flow chemistry for exothermic steps (e.g., nitration). Use green solvents (2-MeTHF, cyclopentyl methyl ether) to improve solubility and reduce purification complexity. Implement Design of Experiments (DoE) to identify critical parameters (temperature, catalyst loading). Scale-up challenges (e.g., column chromatography) can be mitigated by switching to crystallization-based purification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.